molecular formula C11H13N3O B8111733 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B8111733
M. Wt: 203.24 g/mol
InChI Key: QGFOTJFNTAGWCX-UHFFFAOYSA-N
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Description

3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an isoxazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the reaction of pyrrole with appropriate halides under controlled conditions to form the desired intermediate, followed by cyclization to produce the isoxazolopyridine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share structural similarities with 3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and are also studied for their biological activities.

  • Imidazole derivatives:

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(pyrrol-1-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-6-14(5-1)8-10-9-7-12-4-3-11(9)15-13-10/h1-2,5-6,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFOTJFNTAGWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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